7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 7-position and a carboxylic acid group at the 3-position. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and pharmacological activities. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Wirkmechanismus
Target of Action
The primary target of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is monoamine oxidase B, an important enzyme in the field of neurodegenerative disorders . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, and its inhibition can lead to an increase in the levels of these neurotransmitters, potentially alleviating symptoms of certain neurodegenerative diseases.
Mode of Action
This compound interacts with its target, monoamine oxidase B, by inhibiting its activity . The exact mechanism of this interaction is not fully understood, but it is likely that the compound binds to the active site of the enzyme, preventing it from metabolizing monoamine neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain.
Biochemical Pathways
The inhibition of monoamine oxidase B by this compound affects the metabolic pathways of monoamine neurotransmitters . These neurotransmitters, which include dopamine, norepinephrine, and serotonin, play crucial roles in various neurological functions. By inhibiting the breakdown of these neurotransmitters, the compound can potentially alleviate symptoms of neurodegenerative diseases that are associated with low levels of these neurotransmitters.
Result of Action
The inhibition of monoamine oxidase B by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in various molecular and cellular effects, potentially alleviating symptoms of neurodegenerative diseases that are associated with low levels of these neurotransmitters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. One efficient method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding 3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones, followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted Suzuki–Miyaura cross-coupling reactions. This method involves the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes arylation with various boronic acids under optimized conditions to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 3- and 5-positions.
Cyclocondensation Reactions: The cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used in the presence of PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) to activate the C–O bond of the lactam function.
Cyclocondensation: Acetic acid or trifluoroacetic acid can be used as solvents for the cyclocondensation reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, antiviral agents, and anticancer drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: Due to its photophysical properties, it is explored for use in organic electronics and photonics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 7-Difluoromethylpyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group at the 7-position significantly enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Biologische Aktivität
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by various studies and data tables.
- Molecular Formula : C8H4F3N3O2
- Molecular Weight : 245.16 g/mol
- CAS Number : 695191-64-1
- IUPAC Name : this compound
Biological Activities
The biological activity of this compound has been explored in various contexts, including its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial effects against various bacteria and fungi. For instance:
- E. coli and S. aureus : Compounds derived from this scaffold demonstrated high efficacy against these pathogens with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
- Fungal Inhibition : Studies have shown that certain derivatives can inhibit fungal strains such as A. flavus and A. niger effectively .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- A derivative of pyrazolo[1,5-a]pyrimidine demonstrated an IC50 value of 19.70 ± 0.89 µM , comparable to etoposide (IC50 = 18.71 ± 1.09 µM), indicating promising activity against cancer cell lines .
- The presence of a trifluoromethyl group enhances the compound's interaction with target proteins involved in cancer progression .
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent:
- In animal models, it exhibited significant inhibition of paw edema, achieving up to 43.17% inhibition , which is comparable to standard anti-inflammatory drugs like indomethacin .
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for efficient assembly of complex structures from simpler precursors:
- One common method includes the reaction of 3-amino-pyrazoles with trifluoroacetic anhydride under mild conditions to yield the desired carboxylic acid .
Case Studies and Research Findings
Study | Biological Activity | Methodology | Key Findings |
---|---|---|---|
Milovic et al., 2022 | Antimicrobial | In vitro testing | Effective against multiple bacterial strains; MIC values between 4-16 µg/mL |
Frontiers in Chemistry, 2024 | Anticancer | Cell viability assays | IC50 = 19.70 ± 0.89 µM against cancer cell lines |
MDPI Review, 2024 | Anti-inflammatory | Edema model in rats | Up to 43.17% inhibition compared to indomethacin |
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-4(7(15)16)3-13-14(5)6/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNJSFNQOGTRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)O)N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.